Lipophilicity (LogP) vs. Chloroquine
The carboxylic acid side chain of 4-[(7-chloroquinolin-4-yl)amino]butanoic acid confers reduced lipophilicity relative to the diethylamino terminus of chloroquine. The compound's calculated LogP is 3.16–3.30 [1], whereas chloroquine exhibits a higher LogP of approximately 4.6 [2]. This difference may influence membrane permeability, plasma protein binding, and subcellular accumulation behavior in experimental systems [3].
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.16–3.30 (calculated) |
| Comparator Or Baseline | Chloroquine, LogP ≈ 4.6 |
| Quantified Difference | ΔLogP ≈ -1.3 to -1.4 (target compound less lipophilic) |
| Conditions | Computational prediction; multiple sources (ChemSpace, ChemScene, Santa Cruz Biotechnology) |
Why This Matters
Reduced lipophilicity may translate to distinct ADME (absorption, distribution, metabolism, excretion) behavior in cellular and in vivo models, making this compound unsuitable as a direct chloroquine surrogate and requiring independent characterization.
- [1] Santa Cruz Biotechnology. 4-[(7-chloroquinolin-4-yl)amino]butanoic acid. Computed LogP: 3.1649. Catalog No. sc-348663. View Source
- [2] PubChem. Chloroquine. CID: 2719. XLogP3: 4.6. View Source
- [3] ChemSpace. 4-[(7-chloroquinolin-4-yl)amino]butanoic acid. LogP: 3.1649. CAS: 874918-61-3. View Source
